molecular formula C24H20N2O4 B2916289 (Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929866-94-4

(Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2916289
CAS RN: 929866-94-4
M. Wt: 400.434
InChI Key: UUPBAYSVSDRKIV-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.434. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Receptor Binding

One application of similar chemical structures is in the synthesis of receptor-binding compounds. For instance, Li Guca (2014) explored the synthesis of pyrazolo[1,5-α]pyridines, demonstrating their potential as dopamine receptor ligands, which can be relevant in pharmacological studies and drug development (Li Guca, 2014).

Antimicrobial Activity

Compounds with similar structural features have been examined for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized and tested new pyridine derivatives for their activity against bacteria and fungi, showcasing the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Photophysicochemical Properties

The study of photophysicochemical properties is another area of research application. Öncül, Öztürk, and Pişkin (2022) synthesized zinc(II) phthalocyanine compounds with related structures and explored their photophysical and photochemical properties, which are vital in understanding the application of these compounds in fields like photodynamic therapy (Öncül, Öztürk, & Pişkin, 2022).

Crystal and Molecular Structure Analysis

The crystal and molecular structure analysis of similar compounds provides insights into their potential applications in various fields. Zugenmaier (2013) studied the molecular structure of bibenzyl derivatives, aiding in the understanding of molecular interactions and stability, relevant in material science and drug design (Zugenmaier, 2013).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds with similar structures opens the door for new applications in various scientific fields. Saito et al. (1997) worked on synthesizing novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, contributing to the expansion of chemical libraries for drug discovery and other applications (Saito et al., 1997).

properties

IUPAC Name

(2Z)-2-[(3-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-18-4-2-3-17(11-18)12-22-23(27)19-5-6-21-20(24(19)30-22)14-26(15-29-21)13-16-7-9-25-10-8-16/h2-12H,13-15H2,1H3/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPBAYSVSDRKIV-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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